
H-Gly-Arg-Ala-Asp-Ser-Pro-OH
概要
説明
H-グリシン-アルギニン-アラニン-アスパラギン酸-セリン-プロリン-OHは、グリシン、アルギニン、アラニン、アスパラギン酸、セリン、プロリンのアミノ酸で構成される合成ペプチドです。このペプチドは、フィブロネクチン阻害剤を含む研究において、しばしば不活性対照として使用されます。 それは、細胞接着やシグナル伝達経路など、さまざまな生化学的および生理学的プロセスにおける役割で知られています .
準備方法
合成経路と反応条件
H-グリシン-アルギニン-アラニン-アスパラギン酸-セリン-プロリン-OHの合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することを可能にします。このプロセスには、次の手順が含まれます。
最初のアミノ酸の付着: 最初のアミノ酸であるグリシンは、樹脂に付着します。
脱保護: アミノ酸の保護基が除去され、次のアミノ酸の付加が可能になります。
カップリング: 次のアミノ酸であるアルギニンは、N、N'-ジイソプロピルカルボジイミド(DIC)または1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、成長中のペプチド鎖にカップリングされます。
繰り返し: 手順2と3は、各後続のアミノ酸(アラニン、アスパラギン酸、セリン、プロリン)に対して繰り返されます。
工業生産方法
工業的な環境では、H-グリシン-アルギニン-アラニン-アスパラギン酸-セリン-プロリン-OHの生産は、同様の原理に従いますが、より大規模に行われます。 自動ペプチド合成機は、プロセスを合理化するために頻繁に使用され、高速液体クロマトグラフィー(HPLC)は、最終生成物を精製するために使用されます .
化学反応の分析
Aspartimide Formation
- Mechanism : The Asp-Ser sequence undergoes intramolecular cyclization, forming a five-membered aspartimide ring. This reaction is pH-dependent and can occur during Fmoc deprotection (using piperidine) or acidic cleavage .
- Outcomes :
Reaction Conditions and Outcomes
The table below summarizes critical reaction conditions and their impacts on GRADSP:
Reactivity in Biological Contexts
GRADSP is chemically stable under physiological conditions (pH 7.4, 37°C) due to its lack of reactive side chains (e.g., free thiols or oxidation-prone residues) . Key observations include:
- No Integrin Binding : The Ala substitution in the RGD motif (Arg-Ala-Asp vs. Arg-Gly-Asp) prevents interaction with integrin receptors, eliminating downstream signaling .
- Long-Term Stability : GRADSP retains structural integrity for >12 months when stored at -20°C in lyophilized form .
Comparative Reactivity of Analogous Peptides
The table below contrasts GRADSP’s reactivity with structurally similar peptides:
科学的研究の応用
H-Gly-Arg-Ala-Asp-Ser-Pro-OH is known for its ability to interact with integrins, which are crucial for cell adhesion and signaling. The peptide's sequence includes the Arg-Gly-Asp motif, a well-established recognition site for integrins, particularly in promoting cell adhesion to extracellular matrix components.
Applications in Tissue Engineering
The peptide's properties make it suitable for applications in tissue engineering, particularly in developing scaffolds that promote cell attachment and proliferation.
Case Studies
- Scaffold Development : In a study involving collagen-like polypeptides, this compound was conjugated with poly(Pro-Hyp-Gly) to enhance cell adhesion and migration. The results showed significant improvements in cell behavior compared to traditional scaffolds .
Peptide Combination | Cell Adhesion | Cell Migration |
---|---|---|
This compound + Poly(Pro-Hyp-Gly) | Enhanced | Synergistic effect observed |
Control (Bovine Type I Collagen) | Baseline | Lower than combination |
Potential Therapeutic Applications
The therapeutic potential of this compound extends to areas such as wound healing and regenerative medicine.
Wound Healing
The peptide's ability to enhance cell migration suggests its use in wound healing applications. By promoting fibroblast adhesion and migration, it may facilitate faster tissue repair processes.
Research on Peptide Interactions
Studies have focused on the interactions between this compound and various cellular receptors to elucidate its role in biological systems.
Binding Studies
Research indicates that the peptide exhibits strong binding affinities with integrin receptors, which are pivotal in mediating cellular responses .
Receptor Type | Binding Affinity (Ki) |
---|---|
Integrin αvβ3 | 8.5 × 10⁻⁵ M |
Integrin α5β1 | Notable interaction |
作用機序
H-グリシン-アルギニン-アラニン-アスパラギン酸-セリン-プロリン-OHの作用機序は、細胞表面受容体とタンパク質との相互作用を伴います。それはフィブロネクチン阻害剤に対する不活性対照ペプチドとして作用し、つまりアデノシン三リン酸(ATP)と競合せず、可逆的な結合を示しません。 ペプチドの効果は、結合親和性と活性を左右する特定のアミノ酸配列を介して媒介されます .
類似化合物の比較
類似化合物
H-グリシン-アルギニン-グリシン-アスパラギン酸-セリン-プロリン-OH: 類似の配列を持つ別のペプチドですが、アラニンの代わりにグリシンが含まれています。
H-アルギニン-グリシン-アスパラギン酸-セリン-OH: 類似の配列を持つより短いペプチド。
H-グリシン-プロリン-アルギニン-プロリン-OH: 異なる配列を持つが、同様の機能的特性を持つペプチド.
独自性
H-グリシン-アルギニン-アラニン-アスパラギン酸-セリン-プロリン-OHは、特定のアミノ酸配列により、独自の生化学的特性を付与されるため、ユニークです。 フィブロネクチン阻害剤に対する不活性対照ペプチドとしての役割は、類似の配列を持つ他のペプチドとは異なります .
類似化合物との比較
Similar Compounds
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Another peptide with a similar sequence but includes glycine instead of alanine.
H-Arg-Gly-Asp-Ser-OH: A shorter peptide with a similar sequence.
H-Gly-Pro-Arg-Pro-OH: A peptide with a different sequence but similar functional properties.
Uniqueness
H-Gly-Arg-Ala-Asp-Ser-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its role as an inactive control peptide for fibronectin inhibitors sets it apart from other peptides with similar sequences .
生物活性
H-Gly-Arg-Ala-Asp-Ser-Pro-OH is a synthetic peptide composed of six amino acids: glycine (Gly), arginine (Arg), alanine (Ala), aspartic acid (Asp), serine (Ser), and proline (Pro). This compound is particularly significant in biochemical research, primarily serving as a negative control in studies involving integrin-mediated cell adhesion. Its unique structure allows it to interact with biological systems without triggering integrin activation, making it a valuable tool for investigating cell adhesion mechanisms.
Role as a Negative Control Peptide
This compound is primarily utilized in experiments that explore integrin-mediated processes. Unlike other peptides that contain the Arg-Gly-Asp (RGD) sequence, which actively bind to integrins and promote cell adhesion, this peptide lacks the necessary binding motifs. As a result, it does not compete with integrin-binding peptides, allowing researchers to isolate the specific effects of those active peptides on cellular behavior. This characteristic is crucial for understanding the mechanisms of integrin function and cellular interactions.
The peptide's mechanism of action revolves around its inability to activate downstream signaling pathways typically stimulated by integrin-binding peptides. By preventing integrin activation, this compound serves as a baseline control, enabling researchers to observe how active peptides influence cell adhesion and migration without interference from non-specific binding.
Research Applications
- Cell Adhesion Studies : Used extensively in research focusing on fibronectin inhibitors and their effects on cell adhesion and migration.
- Therapeutic Development : Employed in developing peptide-based drugs and studying drug delivery systems.
- Biochemical Assays : Functions as a control in various assays assessing the biological activity of other peptides.
Comparative Analysis of Related Compounds
The following table outlines several compounds similar to this compound, highlighting their structures and unique features:
Compound Name | Structure/Sequence | Unique Features |
---|---|---|
H-Gly-Arg-Gly-Asp-Ser-Pro-OH | Gly-Arg-Gly-Asp-Ser-Pro | Contains an additional glycine residue; active in binding |
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH | Gly-Arg-Gly-Asp-D-Ser-Pro | Contains D-serine; alters biological activity |
H-Gly-S,S-cyclo-(Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys)-Ala-OH | Cyclized structure | Enhanced stability and potential activity |
GRGDSP | Gly-Arg-Gly-Asp-Ser-Pro | Active peptide known for strong integrin binding |
Study 1: Integrin-Mediated Cell Adhesion
In a study investigating the role of integrins in cell adhesion, researchers utilized this compound as a negative control to validate the effects of RGD-containing peptides. The results demonstrated that while active RGD peptides promoted significant cell adhesion, the presence of this compound effectively inhibited this process, confirming its role as a control peptide in such assays .
Study 2: Mechanistic Insights into Cell Migration
Another study explored how various peptides influenced cell migration through integrin pathways. This compound was employed to delineate the specific contributions of RGD-containing peptides. The findings indicated that while RGD peptides enhanced migration, the control peptide did not activate any signaling pathways, providing a clearer understanding of the mechanistic role of integrins in cellular movement .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJRGURCDKCPCI-YTFOTSKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gly-Arg-Ala-Asp-Ser-Pro differ from the Arg-Gly-Asp-Ser (RGDS) peptide, and why is this difference significant in research?
A1: Gly-Arg-Ala-Asp-Ser-Pro serves as a negative control peptide in experiments studying the effects of Arg-Gly-Asp-Ser (RGDS). The crucial distinction lies in the substitution of Glycine (Gly) for Arginine (Arg) in the second position of the peptide sequence. RGDS, containing the cell adhesion motif Arg-Gly-Asp, actively binds to integrins, a family of cell surface receptors that mediate cell attachment to the extracellular matrix. [, , , ] This binding triggers various downstream cellular responses, including adhesion, migration, and proliferation.
Q2: Can you provide specific examples from the research papers where Gly-Arg-Ala-Asp-Ser-Pro was used as a control, and what did these studies reveal?
A2: Certainly. In a study investigating the role of integrins in airway smooth muscle remodeling in asthma, researchers used Gly-Arg-Ala-Asp-Ser-Pro as a control for the RGDS peptide. [] They found that RGDS effectively attenuated allergen-induced airway smooth muscle hyperplasia and hypercontractility, while Gly-Arg-Ala-Asp-Ser-Pro showed no effect. This result confirmed that the observed effects were specific to the integrin-binding capacity of the RGDS peptide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。